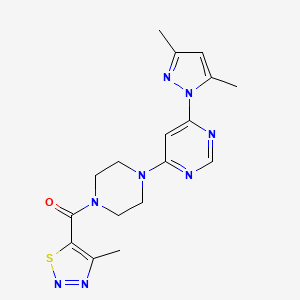

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that features a combination of pyrazole, pyrimidine, piperazine, and thiadiazole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A general synthetic route may include:

Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

Synthesis of the pyrimidine ring: The pyrazole derivative can be reacted with appropriate nitriles or amidines to form the pyrimidine ring.

Piperazine coupling: The pyrimidine derivative can then be coupled with piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Thiadiazole formation: The final step involves the formation of the thiadiazole ring, which can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and piperazine have been studied for their ability to inhibit tumor growth. The specific compound may interact with various cellular pathways involved in cancer proliferation, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

The presence of the thiadiazole moiety suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. Studies focusing on this compound could explore its effectiveness against resistant strains of bacteria and fungi, which is a growing concern in modern medicine.

Agricultural Applications

Pesticidal Activity

Given the increasing need for eco-friendly pesticides, the compound's potential as a biopesticide is noteworthy. The structural components suggest that it may act on specific biological targets in pests, potentially leading to effective pest management solutions without the adverse effects associated with conventional pesticides.

Plant Growth Regulation

Research into similar compounds has shown that they can act as growth regulators in plants. Investigating this compound could reveal its effects on plant growth parameters such as germination rates, root development, and overall biomass increase.

Material Science

Polymer Development

The unique chemical structure may allow for the incorporation of this compound into polymer matrices to enhance material properties. For instance, it could be used to develop smart materials that respond to environmental stimuli or improve the mechanical properties of existing polymers.

Nanotechnology Applications

Incorporating this compound into nanomaterials could lead to advancements in drug delivery systems. Its ability to form complexes with various drugs may enhance bioavailability and targeted delivery, making it a subject of interest in nanomedicine.

Table 1: Summary of Research Findings on Similar Compounds

Mecanismo De Acción

The mechanism of action of (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Similar Compounds

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its combination of multiple pharmacophores within a single molecule, which may result in unique biological activities and potential therapeutic applications.

Actividad Biológica

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anti-tubercular properties and potential applications in treating other diseases.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a piperazine core, a thiadiazole moiety, and a pyrimidine ring substituted with a pyrazole group.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of compounds similar to the one . A study focusing on substituted pyrimidine derivatives found several compounds with significant activity against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, with IC90 values indicating effective inhibition at concentrations between 3.73 and 4.00 µM .

| Compound | IC50 (µM) | IC90 (µM) |

|---|---|---|

| Compound A | 1.35 | 3.73 |

| Compound B | 2.18 | 4.00 |

| Compound C | 40.32 | Not specified |

The compound under review may share similar mechanisms of action due to its structural analogies with these active derivatives.

Cytotoxicity Studies

In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that many active compounds were non-toxic at therapeutic concentrations . This suggests that the compound could be further explored for safety profiles in preclinical studies.

Mechanistic Insights

The biological activity of these compounds is often attributed to their ability to inhibit specific kinases involved in cellular processes critical for pathogen survival. For instance, inhibitors targeting PfGSK3 and PfPK6 have shown promising results in blocking multiple stages of malaria life cycles . The potential for the compound to act on similar targets could be investigated through docking studies and enzyme assays.

Case Studies and Research Findings

Several case studies have been published regarding related compounds:

- Study on Pyrazole Derivatives : Research demonstrated that pyrazole-based compounds exhibited significant anti-tubercular activity, with specific structural modifications enhancing potency .

- Thiadiazole Compounds : Thiadiazole derivatives have been noted for their diverse biological activities, including anti-inflammatory and antimicrobial effects . The incorporation of thiadiazole into the structure may confer additional beneficial properties.

Propiedades

IUPAC Name |

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8OS/c1-11-8-12(2)25(21-11)15-9-14(18-10-19-15)23-4-6-24(7-5-23)17(26)16-13(3)20-22-27-16/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIRASNDZLUGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(N=NS4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.